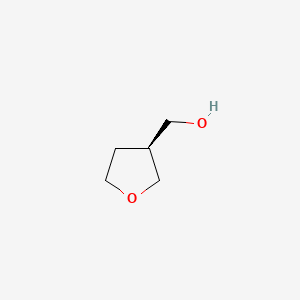

(S)-(Tetrahydrofuran-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654553 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-75-9 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanol

(S)-(Tetrahydrofuran-3-yl)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs). Its unique stereochemistry and versatile reactivity make it an essential component in the synthesis of a variety of complex molecules. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic alcohol. The molecule consists of a five-membered saturated ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom at the 3-position of the ring).

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 124391-75-9

-

Synonyms: (S)-Tetrahydro-3-furanmethanol, (S)-(+)-Tetrahydro-3-furfuryl alcohol[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 198.6 ± 0.0 °C at 760 mmHg | [1] |

| 76-77 °C at 4 mmHg | [4][5] | |

| Density | 1.061 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.456 | [4][5] |

| Flash Point | 208 °F | [4][5] |

| pKa | 14.81 ± 0.10 (Predicted) | [4][5] |

| Storage | 2-8°C, dry and sealed | [1] |

Applications in Drug Development

This compound's chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1][2] The tetrahydrofuran motif is present in numerous biologically active compounds, and this specific building block has been utilized in the synthesis of several notable drugs.

Key Applications:

-

Antiviral Agents: It is a key intermediate in the synthesis of antiviral drugs such as Penciclovir, which is used to treat herpes virus infections.[6]

-

Anticancer Agents: The compound is used in the synthesis of anticancer drugs, including Afatinib, an EGFR inhibitor, and analogues of Camptothecin, a topoisomerase I inhibitor.[6][7]

-

Diabetes Medication: It serves as an important intermediate for the synthesis of Empagliflozin, a drug used to treat type 2 diabetes.

The following diagram illustrates the role of this compound as a building block in a generalized synthetic pathway for a pharmaceutical agent.

Caption: Generalized workflow for the use of this compound in API synthesis.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported, often starting from readily available chiral precursors or through chiral resolution of the racemic mixture.

Synthesis from L-Malic Acid

A common and efficient method for the enantioselective synthesis of this compound starts from L-malic acid. This multi-step synthesis avoids the need for chiral resolution.

Overall Reaction Scheme:

L-Malic Acid → L-Dimethyl Malate → (S)-1,2,4-Butanetriol → (S)-3-Hydroxytetrahydrofuran → this compound

Detailed Protocol:

Step 1: Esterification of L-Malic Acid [8][9]

-

To a solution of L-malic acid (1 equivalent) in methanol (3 volumes), cool the mixture to -10 °C.

-

Slowly add thionyl chloride (2.5 equivalents) while maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, followed by refluxing for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a 20% sodium carbonate solution to pH 7.

-

Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield L-dimethyl malate.

Step 2: Reduction of L-Dimethyl Malate [8]

-

In a separate flask, prepare a reducing agent by mixing a borohydride salt (e.g., sodium borohydride) with a Lewis acid (e.g., LiCl) in a lower alcohol solvent.

-

Add the L-dimethyl malate from the previous step to the reducing agent mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove solid byproducts.

-

Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration.

-

The resulting solution contains (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran [8]

-

To the solution of (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to a high temperature to effect cyclization via dehydration.

-

Monitor the reaction for the formation of (S)-3-hydroxytetrahydrofuran.

-

Purify the product by distillation.

Note: The final step to obtain this compound from (S)-3-hydroxytetrahydrofuran involves a hydroxymethylation step, which is not detailed in the cited patents but is a standard organic transformation.

The following diagram outlines the key transformations in this synthetic pathway.

Caption: Key steps in the synthesis of this compound from L-Malic Acid.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

Hazards: Causes skin, eye, and respiratory irritation.[4][5]

-

Precautions:

-

Handle in a well-ventilated area, preferably under a fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Take precautionary measures against static discharge.[11][12]

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its utility as a chiral building block enables the stereoselective synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development. The synthetic routes from readily available chiral precursors like L-malic acid offer an efficient pathway to this valuable intermediate, facilitating the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. (S)-(Tetrahydrofuran-2-YL)methanol (57203-01-7) for sale [vulcanchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. TETRAHYDRO-3-FURANMETHANOL | 15833-61-1 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 9. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

(S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide for Advanced Synthesis

This guide provides an in-depth analysis of (S)-(Tetrahydrofuran-3-yl)methanol, a critical chiral building block in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, delve into validated synthetic methodologies, and discuss its strategic applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

This compound, with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol , is a heterocyclic alcohol distinguished by a stereocenter at the C3 position of the tetrahydrofuran ring.[1][2] This specific enantiomeric configuration is of paramount importance in medicinal chemistry. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry; a single enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.

The tetrahydrofuran (THF) moiety itself is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[3][4] Its inclusion can enhance pharmacokinetic properties such as solubility and metabolic stability. This compound provides a versatile entry point for incorporating this valuable, stereochemically defined fragment into complex target molecules, making it an indispensable tool for asymmetric synthesis.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| CAS Number | 124391-75-9 | [1][5] |

| Appearance | Colorless to Light Yellow Liquid | |

| Boiling Point | 198.6 °C at 760 mmHg | [1] |

| Density | 1.061 g/mL at 25°C | [6] |

| Refractive Index (n20/D) | 1.456 | [6] |

| Storage Conditions | 2-8°C, Sealed in Dry Environment | [1] |

Synthesis Methodologies: Achieving Enantiomeric Purity

The synthesis of enantiomerically pure this compound is a critical challenge. Direct synthesis is complex; therefore, methods often rely on the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor. Below, we detail a validated method based on crystallization-induced configuration inversion, which offers a high-yield pathway to the desired S-enantiomer.

Chiral Resolution via Diastereomeric Crystallization

This protocol leverages a chiral resolving agent, D-(+)-10-camphor sulfonyl chloride, to react with racemic (±)-tetrahydrofuran-3-methanol. The resulting diastereomeric esters exhibit different crystallization properties, allowing for the isolation of a single configuration that can be subsequently dissociated to yield the target S-enantiomer.[7]

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: D-(+)-10-camphorsulfonic acid is a widely available and robust chiral resolving agent. Its derivative, the sulfonyl chloride, reacts efficiently with the primary alcohol of the substrate.

-

Configuration Inversion: The key insight of this patented method is the phenomenon of configuration inversion during the crystallization process, which funnels the mixture towards the desired single diastereomer, thereby overcoming the typical 50% yield limit of classical resolution.[7]

-

Dissociation Agent: A mild base (e.g., an alkoxide) is used to cleave the sulfonate ester without racemizing the newly isolated chiral center.

Experimental Workflow: Synthesis of (S)-(+)-Tetrahydrofuran-3-methanol[8]

Caption: Workflow for the synthesis of (S)-(+)-Tetrahydrofuran-3-methanol.

Step-by-Step Protocol:

-

Preparation of D-(+)-10-camphor sulfonyl chloride: React D(+)-10-camphorsulfonic acid with thionyl chloride. This is a standard procedure to convert a sulfonic acid into a more reactive sulfonyl chloride.

-

Formation of Diastereomeric Esters: React the prepared D-(+)-10-camphor sulfonyl chloride with racemic (±)-tetrahydrofuran-3-methanol in an appropriate organic solvent.

-

Crystallization: Allow the resulting mixture of tetrahydrofuran-3-methyl camphor sulphonate esters to stand for approximately 48 hours. During this period, a process of crystallization and configuration inversion occurs, leading to the formation of transparent crystals of a single diastereomeric configuration.[7]

-

Dissociation: The isolated crystals are dissolved in a solvent such as tetrahydrofuran (THF). A dissociation agent, such as sodium hydride mixed with an alcohol (e.g., benzyl alcohol or ethanol), is added.[7] The mixture is stirred for 24-72 hours at room temperature. This step cleaves the camphor sulfonate group, liberating the desired S-enantiomer of tetrahydrofuran-3-methanol.

-

Purification: The reaction is quenched, filtered, and the solvent is removed under reduced pressure. The final product is purified using column chromatography (e.g., ethyl acetate/hexanes gradient) to yield (S)-(+)-tetrahydrofuran-3-methanol as a colorless, transparent liquid with a purity greater than 95%.[7]

Core Applications in Research and Development

The utility of this compound stems from its dual functionality: a nucleophilic primary alcohol and a stereodefined heterocyclic core. This makes it a valuable intermediate in several high-value applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key building block for antiviral and anticancer drugs.[1][8] The tetrahydrofuran ring is a common scaffold in drugs targeting viral polymerases or proteases.[3] For example, the related compound (tetrahydro-3-furanmethanol) is a known intermediate in the synthesis of Penciclovir, a drug used to treat herpes virus infections.[8] The defined stereochemistry of the (S)-enantiomer is crucial for ensuring specific binding to the target enzyme or receptor, maximizing efficacy and minimizing off-target effects.

Caption: Role as a strategic building block in a multi-step API synthesis.

Agrochemical Synthesis

Beyond pharmaceuticals, this chiral intermediate is used in the development of modern agrochemicals like pesticides and herbicides.[1] Its structure can contribute to the selectivity and potency of the final product, allowing for more targeted effects on pests or weeds while minimizing harm to non-target organisms and the environment.

Research in Asymmetric Synthesis

In academic and industrial research, this compound serves as a model compound for developing new synthetic methodologies.[2] It is used as a chiral starting material to construct complex molecules, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.[2][3]

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Safety: The compound is irritating to the eyes, respiratory system, and skin.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its molecular weight of 102.13 g/mol belies its significant impact as a chiral building block in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, coupled with mastery of its synthesis and handling, empowers scientists to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

References

- 1. This compound [myskinrecipes.com]

- 2. (S)-(Tetrahydrofuran-2-YL)methanol (57203-01-7) for sale [vulcanchem.com]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of (S)-(Tetrahydrofuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (S)-(Tetrahydrofuran-3-yl)methanol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document summarizes its known quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for accessing chemical information.

Core Physicochemical Data

This compound, identified by the CAS number 124391-75-9, is a valuable intermediate in organic synthesis.[1][2][3] Its stereospecific nature makes it a crucial component in the development of enantiomerically pure active pharmaceutical ingredients (APIs). A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Remarks |

| Boiling Point | 198.6 ± 0.0 °C | Predicted at 760 mmHg.[4] |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | [1] |

| Density | 1.038 ± 0.06 g/cm³ | Predicted.[4] |

| pKa | 14.81 ± 0.10 | Predicted.[4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES | O1CC--INVALID-LINK--C1 | [4] |

| InChIKey | PCPUMGYALMOCHF-YFKPBYRVSA-N | [4] |

Experimental Protocols

While specific experimental details for the determination of the boiling point of this compound are not extensively published, standard laboratory procedures for high-boiling liquids can be employed. The following outlines a general methodology based on the Thiele tube method, a common and efficient technique for small-scale boiling point determination.[5][6]

Objective: To determine the boiling point of this compound using the Thiele tube method.

Materials:

-

This compound sample

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (one end sealed)

-

Small rubber band or wire for attaching the sample tube to the thermometer

-

Small test tube

-

Bunsen burner or heating mantle

-

Safety glasses, lab coat, and appropriate gloves

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent degradation.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7] The design of the Thiele tube facilitates the circulation of the heating oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: At the point of a continuous stream of bubbles, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the determination.

Logical Workflow for Chemical Property Information

The following diagram illustrates a simplified workflow for researchers seeking information on a specific chemical compound.

Caption: A flowchart illustrating the process for obtaining chemical property information.

References

An In-depth Technical Guide to the Solubility Profile of (S)-(Tetrahydrofuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-3-yl)methanol, a chiral heterocyclic compound, is a valuable building block in modern organic synthesis. Its unique structure, featuring a tetrahydrofuran ring and a primary alcohol functional group, makes it a key intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility profile of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related analogs. While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Properties

-

Molecular Formula: C₅H₁₀O₂

-

Molecular Weight: 102.13 g/mol

-

Appearance: Colorless liquid[1]

-

Key Structural Features: The molecule's solubility is primarily governed by its two main features: the polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and the cyclic ether (tetrahydrofuran ring), which contributes moderate polarity.[1]

Solubility Profile

The presence of the hydroxyl group strongly influences the solubility of this compound, particularly in polar protic solvents. The general principle of "like dissolves like" is applicable, where the compound is expected to show higher solubility in solvents with similar polarity.

While precise quantitative data for this compound is scarce, the solubility of closely related analogs like (S)-(Tetrahydrofuran-2-yl)methanol and Tetrahydrofuran-3-ol provides strong indications of its behavior. Tetrahydrofuran (THF) itself is water-miscible.[2] The addition of a hydroxymethyl group is expected to further enhance solubility in polar solvents.

Table 1: Qualitative Solubility of this compound and Analogs

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Notes |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | The hydroxyl group readily forms hydrogen bonds with protic solvents, leading to high solubility.[1] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | High / Miscible | The compound shares structural similarity with THF and possesses polarity, favoring solubility. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Good solubility is expected due to the compound's moderate overall polarity.[1] |

| Ethers | Diethyl Ether | Soluble | The ether linkage in the THF ring contributes to favorable interactions.[1] |

| Non-Polar | Hexane, Benzene, Toluene | Low / Sparingly Soluble | The significant polarity mismatch limits solubility in non-polar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

Researchers can employ several established methods to determine the solubility of this compound. The following protocols describe procedures for both qualitative assessment and quantitative measurement.

Protocol for Qualitative Solubility & Miscibility Assessment

This method provides a rapid assessment of solubility in various solvents.

-

Preparation: Dispense 1 mL of the selected solvent into a clear glass vial at ambient temperature.

-

Analyte Addition: Add 100 µL of this compound to the solvent.

-

Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes.

-

Visual Inspection: Observe the solution against a contrasting background.

-

Miscible/Soluble: The solution remains a single, clear phase with no visible droplets or cloudiness.

-

Immiscible/Insoluble: Two distinct layers form, or the analyte is present as undissolved droplets.

-

-

Documentation: Record the observation for each solvent tested.

Protocol for Quantitative Solubility Determination (Cloud Point Method)

This titration-based method is effective for determining the maximum solubility concentration before the solution becomes biphasic.

-

Solvent Preparation: Place a precise volume (e.g., 10 mL) of the chosen solvent into a beaker equipped with a magnetic stir bar.

-

Stirring: Begin vigorous stirring to create a steady vortex without introducing air bubbles. The solvent must be clear.

-

Titration: Slowly add this compound from a calibrated burette or micropipette into the stirring solvent.

-

Cloud Point Detection: Continue adding the analyte until the first sign of persistent cloudiness or turbidity appears throughout the solution. This is the "cloud point," indicating that the saturation limit has been exceeded.

-

Calculation: Record the total volume of analyte added. Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Temperature Control: Note that solubility is temperature-dependent. For precise measurements, this procedure should be conducted in a temperature-controlled water bath.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for characterizing the solubility of this compound.

Caption: Workflow for solubility analysis.

Relevant Signaling Pathway: EGFR Inhibition

While this compound is not a direct signaling molecule, its analogs are crucial intermediates for synthesizing pharmaceutical agents that target specific pathways. For instance, the related compound (S)-(+)-3-Hydroxytetrahydrofuran is an intermediate for Afatinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Understanding the target pathway provides context for the application of such chiral building blocks in drug development. The diagram below shows a simplified EGFR signaling cascade.

Caption: EGFR signaling pathway.

Conclusion

This compound exhibits a favorable solubility profile for applications in organic and medicinal chemistry. Its structure promotes high solubility and miscibility in a wide range of polar organic solvents and water, while showing limited solubility in non-polar media. Although quantitative solubility data remains to be extensively published, the experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine these parameters. The contextual illustration of its relevance in the synthesis of pathway-specific drugs, such as EGFR inhibitors, underscores the importance of understanding its physicochemical properties for advanced applications in drug discovery and development.

References

Spectroscopic Characterization of (S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide

Introduction: (S)-(Tetrahydrofuran-3-yl)methanol is a chiral building block of significant interest in pharmaceutical and agrochemical synthesis. Its stereochemistry is crucial for the biological activity of target molecules. Accurate spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~ 3.7 - 3.9 | m | 3H | - | H-2, H-5a |

| ~ 3.5 - 3.6 | m | 3H | - | H-5b, -CH₂OH |

| ~ 2.4 - 2.6 | m | 1H | - | H-3 |

| ~ 1.9 - 2.1 | m | 1H | - | H-4a |

| ~ 1.7 - 1.9 | m | 1H | - | H-4b |

| Variable (Broad) | s | 1H | - | -OH |

¹³C NMR (Carbon NMR) Predicted Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 68 - 70 | C-2 |

| ~ 66 - 68 | C-5 |

| ~ 64 - 66 | -CH₂OH |

| ~ 42 - 45 | C-3 |

| ~ 30 - 33 | C-4 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1100 - 1000 | Strong | C-O Stretch (Ether & Alcohol) |

| 1470 - 1440 | Medium | C-H Bend (CH₂) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z Ratio | Predicted Identity | Notes |

| 102 | [M]⁺ | Molecular Ion |

| 101 | [M-H]⁺ | Loss of a hydrogen radical |

| 85 | [M-OH]⁺ | Loss of hydroxyl radical |

| 71 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical (alpha-cleavage) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragment in aliphatic ethers/alcohols |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.

-

The final liquid height in the tube should be approximately 4-5 cm, ensuring it covers the detection region of the NMR probe.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into a spinner turbine.[2]

-

Adjust the depth of the tube in the spinner using a depth gauge to match the spectrometer's requirements.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is typically used.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[3]

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

-

Sample Preparation :

-

No specific sample preparation is required for a liquid sample. Ensure the sample is free from solid impurities.

-

-

Instrument Setup and Data Acquisition :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[4] Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5][6]

-

If using a pressure clamp, apply gentle pressure to ensure good contact, although this is often unnecessary for liquids.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened tissue.

-

Electron Impact - Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system is common.

-

Direct Infusion : A microliter amount of the sample, optionally diluted in a volatile solvent (e.g., methanol or dichloromethane), is drawn into a syringe and injected into the instrument's probe, which then heats the sample to induce vaporization into the ion source.

-

GC-MS : The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column before entering the MS ion source.

-

-

Ionization and Analysis :

-

The vaporized sample molecules enter the ion source, which is under a high vacuum.

-

The molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged radical cation (the molecular ion).[7][8]

-

Excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions and neutral species.[9]

-

The positively charged ions (molecular ion and fragments) are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a pure chemical substance like this compound using the spectroscopic methods described.

Caption: Workflow for the structural elucidation of an organic compound.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

(S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for (S)-(Tetrahydrofuran-3-yl)methanol. The information presented is intended to support laboratory and manufacturing activities by providing clear, actionable guidance to minimize risks and ensure a safe working environment. This document compiles data from safety data sheets and toxicological reviews to offer a detailed resource for professionals in the field of drug development and chemical research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [1] |

| CAS Number | 124391-75-9[1] |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 198.6 ± 0.0 °C at 760 mmHg[1] |

| Flash Point | 98 °C |

| Density | 1.061 g/cm³ |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table outlines the key toxicological hazards.

| Hazard | Description | GHS Classification |

| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Acute Tox. 4[3] |

| Skin Irritation | Causes skin irritation.[3] Prolonged or repeated contact may cause defatting, leading to dryness, redness, and potential blistering. | Skin Irrit. 2[3] |

| Eye Irritation | Causes serious eye irritation.[2][3] Direct contact can lead to itching, burning, redness, and tearing. | Eye Irrit. 2A[3] |

| Respiratory Irritation | May cause respiratory irritation.[2][3] | STOT SE 3[3] |

| Carcinogenicity | Suspected of causing cancer.[2][4] | Carc. 2[4] |

| Central Nervous System Effects | Vapors may cause drowsiness and dizziness.[2] Inhalation of high concentrations can lead to CNS depression and narcosis. | - |

Studies have shown that the related compound, tetrahydrofuran (THF), is not mutagenic.[5] Chronic studies on THF have indicated benign tumors in the kidneys of male rats and the livers of female mice, though the relevance of these findings to human health is considered low.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure and preventing incidents.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.[2]

-

Hand Protection: Wear protective gloves.[2]

-

Skin and Body Protection: Flame retardant antistatic protective clothing is recommended.[2] A lab coat should be worn at all times.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood, to minimize inhalation of vapors.[2]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][6]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[2] Recommended storage temperature is 2-8°C.[1]

-

Incompatible Materials: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Avoid contact with oxidizing agents.

-

Peroxide Formation: This compound may form explosive peroxides upon exposure to air and light, especially during prolonged storage.[2] Containers should be dated upon opening and tested for peroxides before distillation or concentration.[7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills and Leaks

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Cover drains to prevent entry into the sewer system.[2] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3]

-

Collect: Collect the absorbed material and place it in a suitable, labeled container for disposal.[2]

-

Clean: Clean the affected area thoroughly.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Fire Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Water may be ineffective.[4]

-

Specific Hazards: This substance is flammable.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow and Safety Logic

The following diagrams illustrate a typical experimental workflow for handling this compound and the logical hierarchy of safety controls.

Caption: General laboratory workflow for handling hazardous chemicals.

Caption: Hierarchy of controls for managing chemical hazards.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.[8]

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or into the environment.[2][3]

This guide is intended to provide a summary of the best practices for the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and your institution's specific safety protocols. Always consult the SDS before working with any chemical.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gjchemical.com [gjchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

(S)-(Tetrahydrofuran-3-yl)methanol material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of (S)-(Tetrahydrofuran-3-yl)methanol

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical and chemical research, the safe handling of chiral building blocks is paramount. This compound (CAS No: 124391-75-9), a valuable intermediate in organic synthesis, demands a comprehensive understanding of its material safety profile.[1] This guide moves beyond the standard template of a Safety Data Sheet (SDS). As Senior Application Scientists, our goal is not merely to list hazards but to instill a deep, causal understanding of the risks and the logic behind the safety protocols. A proactive, knowledge-based safety culture is the most effective control measure. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and validated procedures necessary to handle this reagent with confidence and precision.

Section 1: Core Chemical Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment.

This compound, also known as (S)-3-Hydroxymethyltetrahydrofuran, is a heterocyclic alcohol.[2] Its structure, featuring a tetrahydrofuran ring, is the primary determinant of its chemical reactivity and hazard profile, closely relating it to its parent solvent, Tetrahydrofuran (THF).[3] The presence of the hydroxyl group, however, modifies its physical properties, such as boiling point and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124391-75-9 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [4] |

| Boiling Point | 198.6°C at 760 mmHg; 76-77°C at 4 mmHg | [1][2] |

| Density | 1.061 g/mL at 25°C | [2] |

| Refractive Index (n20/D) | 1.456 | [2] |

Section 2: Hazard Identification and Toxicological Rationale

The hazard profile of this compound is primarily extrapolated from its structural analog, Tetrahydrofuran (THF), and data available for the racemate or related isomers. The primary concerns are flammability, potential for peroxide formation, and irritant effects.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available data for closely related compounds, the following classifications are pertinent.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][8] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [5][6] |

Mechanistic Insights into Key Hazards

-

Flammability: The cyclic ether structure, similar to THF, results in a low flash point and high volatility, creating a significant fire hazard.[5][9] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[6][10] This necessitates the mandatory use of explosion-proof equipment and rigorous control of ignition sources.[11]

-

Peroxide Formation (Critical Hazard): This is arguably the most insidious hazard associated with tetrahydrofuran and its derivatives. Ethers of this type react with atmospheric oxygen, especially in the presence of light and heat, to form unstable and potentially explosive peroxides.[6][12][13] Over time, these peroxides can concentrate, particularly if the solvent is distilled or allowed to evaporate. Dry peroxide crystals are shock-sensitive and can detonate violently.[14] This is why containers must be dated upon opening and periodically tested for peroxides.[6][15]

-

Irritation: The compound is an irritant to the skin, eyes, and respiratory tract.[7][8][16] Prolonged skin contact can lead to defatting and dermatitis.[10] Direct eye contact can cause serious irritation.[5][17] Inhalation of vapors may lead to respiratory tract irritation and potential central nervous system effects like drowsiness and dizziness.[12][18]

-

Carcinogenicity: The classification as a suspected carcinogen (Category 2) is based on studies of the parent compound, THF.[3][6] While the mechanism is not fully established and its relevance to humans is debated, this classification mandates stringent engineering controls and PPE to minimize exposure.[16][17]

Section 3: Proactive Exposure Control and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) must govern all handling procedures. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[18][19]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11]

-

Ignition Source Control: All potential ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) must be strictly excluded from the handling area.[5][9][20]

-

Static Electricity Control: Use grounded and bonded containers and receiving equipment during transfers to prevent static discharge, a common ignition source for flammable solvents.[10][11]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][14]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE selection is critical. The choice of equipment is dictated by the specific hazards of the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Causality |

| Hand | Inner Glove: Nitrile. Outer Glove: Laminate film (e.g., Silver Shield®) or Butyl rubber. | THF and related ethers rapidly permeate common lab gloves like nitrile (often in under one minute).[15][18] A double-gloving strategy with a highly resistant outer layer is essential to prevent skin absorption. Gloves must be inspected before use and changed immediately upon contamination.[12][15] |

| Eye/Face | Chemical splash goggles providing a complete seal around the eyes, worn in conjunction with a face shield. | Protects against splashes that can cause serious eye irritation.[18][19] A face shield provides an additional layer of protection for the entire face.[15] |

| Body | Flame-resistant lab coat, fully buttoned with sleeves extended to the wrists. | Provides a barrier against skin contact and offers protection from fire hazards.[14][19] |

| Footwear | Closed-toe and closed-heeled shoes made of a chemically resistant material. | Protects feet from spills and ensures stability.[14][18] |

| Respiratory | Air-purifying respirator with organic vapor (OV) cartridges. | Required only if engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits. Respirator use requires a formal institutional program with fit-testing.[14][18] |

Section 4: Validated Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility. These workflows are designed to be self-validating systems, with built-in checks to mitigate risks.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for safe handling of this compound.

Storage Protocol

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][20][21]

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to inhibit peroxide formation.[6]

-

Location: Store in a designated flammable liquids cabinet away from heat, sparks, and open flames.[19][22]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][23]

-

Peroxide Management: Containers must be dated upon receipt and again upon opening.[13] If the material is not inhibited, it should be tested for peroxides before use, especially before any distillation, and periodically (e.g., every 3 months for opened containers).[14] Dispose of the material after one year or if peroxide formation is detected.[6][15]

Disposal Protocol

-

Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, leak-proof hazardous waste container.[8][19]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and all associated hazard pictograms (Flammable, Irritant, Health Hazard).[19]

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6][10]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

The following decision tree provides a clear guide for immediate first aid response.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Tetrahydrofuran-3-yl)methanol | 15833-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. TETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. fishersci.com [fishersci.com]

- 14. wcu.edu [wcu.edu]

- 15. umdearborn.edu [umdearborn.edu]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. benchchem.com [benchchem.com]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. agilent.com [agilent.com]

- 22. multimedia.3m.com [multimedia.3m.com]

- 23. dcfinechemicals.com [dcfinechemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chirality of (S)-(Tetrahydrofuran-3-yl)methanol

This compound, a vital chiral building block, plays a significant role in the stereoselective synthesis of numerous pharmaceutical compounds. Its specific three-dimensional arrangement is crucial for the biological activity of the target molecules. This guide provides a comprehensive overview of its stereochemistry, synthesis, and physicochemical properties, along with detailed experimental protocols.

Core Concepts: Chirality and Stereochemistry

This compound, with the chemical formula C₅H₁₀O₂, is a chiral molecule due to the presence of a stereocenter at the C3 position of the tetrahydrofuran ring.[1] The "(S)" designation refers to the absolute configuration of this stereocenter, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific enantiomer is essential for creating enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Its stereochemistry makes it a valuable component for drugs requiring specific biological activities.[1]

Physicochemical and Spectroscopic Data

The distinct properties of this compound are critical for its application in synthesis and for quality control. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 124391-75-9 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 198.6 ± 0.0 °C at 760 mmHg | [1] |

| Density | 1.061 g/mL at 25 °C (for the racemate) | [2] |

| Refractive Index (n20/D) | 1.456 (for the racemate) | [2] |

| IUPAC Name | (3S)-tetrahydro-3-furanylmethanol | |

| Storage Conditions | 2-8°C, dry and sealed | [1] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is paramount to its utility. Several strategies have been developed, primarily involving the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

A common method involves the resolution of racemic (±)-tetrahydrofuran-3-ylmethanol. This is achieved by reacting the racemate with a chiral resolving agent, such as D-(+)-10-camphorsulfonyl chloride, to form diastereomeric esters. These diastereomers can then be separated by crystallization, followed by hydrolysis to yield the desired (S)-enantiomer.

Experimental Protocol: Synthesis via Resolution[3]

-

Esterification: Racemic (±)-tetrahydrofuran-3-ylmethanol is mixed with D-(+)-10-camphorsulfonyl chloride and triethylamine in an organic solvent. The molar ratio of the alcohol to the sulfonyl chloride is typically between 1:1 and 1:2.5. The mixture is stirred at 25°C for 2-24 hours to form tetrahydrofuran-3-methyl camphorsulfonate.

-

Crystallization: The resulting diastereomeric ester mixture is allowed to stand for 24-120 hours. During this period, a configuration inversion occurs in the crystallization process, leading to the selective crystallization of a single configuration of the tetrahydrofuran-3-methyl camphorsulfonate.

-

Purification: The crystals are purified using column chromatography with a mobile phase of ethyl acetate and petroleum ether (gradient from 0 to 0.5).

-

Dissociation: The purified, single-configuration crystal is then treated with a dissociation agent to hydrolyze the ester and liberate the S-(+)-tetrahydrofuran-3-methanol.

An alternative approach is to synthesize the target molecule from an inexpensive, naturally occurring chiral molecule. L-malic acid is a common starting material for the synthesis of related chiral tetrahydrofuran derivatives like (S)-3-hydroxytetrahydrofuran.[4][5] The general strategy involves esterification, reduction, and cyclization.

Logical Workflow: Synthesis from L-Malic Acid

Caption: Asymmetric synthesis workflow from L-malic acid.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid[4]

-

Preparation of L-Dimethyl Malate: 30g of L-malic acid is dissolved in 90ml of methanol and cooled to -10°C. 39ml of thionyl chloride is added dropwise while stirring. The mixture is stirred for 4 hours at room temperature, followed by 1 hour of reflux. After concentration under reduced pressure, a 20% sodium carbonate solution is added to adjust the pH to 7. The product is extracted with ethyl acetate.

-

Reduction to 1,2,4-Butanetriol: The resulting L-dimethyl malate is reduced using a LiCl/borohydride system in a lower alcohol to generate 1,2,4-butanetriol.

-

Cyclization: The butanetriol is cyclized at high temperature under the catalysis of p-toluenesulfonic acid (PTSA) to yield (S)-3-hydroxytetrahydrofuran.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The tetrahydrofuran motif is present in numerous FDA-approved drugs.[6][7] Its specific chirality is leveraged to achieve high selectivity and potency in drug candidates.

Examples of applications include:

-

Antiviral Agents: The related compound, tetrahydro-3-furanmethanol, is a key intermediate for antiviral drugs like Penciclovir.[8]

-

Anticancer Drugs: The tetrahydrofuran ring is a structural component in various anticancer agents. For instance, (S)-tetrahydrofuran-3-ol is used in the synthesis of Afatinib, an EGFR inhibitor.[9]

-

Agrochemicals: The stereochemistry of this molecule contributes to the efficacy and selectivity of certain pesticides and herbicides.[1]

Logical Relationship: Role in Chiral Drug Synthesis

Caption: Role as a chiral building block in pharmaceuticals.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. Its defined stereochemistry is a critical feature that is exploited in the synthesis of complex, enantiomerically pure molecules with important biological activities. The synthetic methods outlined, whether through chiral resolution or asymmetric synthesis, provide reliable pathways to access this valuable chiral building block. A thorough understanding of its properties and synthesis is essential for its effective application in research and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 4. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 5. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Discovery and Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol: A Chiral Building Block in Modern Drug Development

(S)-(Tetrahydrofuran-3-yl)methanol, a vital chiral intermediate, plays a crucial role in the synthesis of various pharmaceuticals, most notably in the development of antiretroviral drugs. This technical guide provides an in-depth overview of its discovery, synthesis, and application, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis

The first enantioselective synthesis of chiral 3-hydroxytetrahydrofuran, the precursor to this compound, was reported in a 1983 publication in The Journal of Organic Chemistry.[1][2] This seminal work laid the foundation for utilizing chiral pool starting materials, such as L-malic acid, to produce the enantiomerically pure compound.[3][4] The original method involved the reduction of L-malic acid with a significant amount of lithium aluminum hydride, a process that, while effective, posed challenges for large-scale industrial production due to the hazardous nature of the reducing agent.[3][5]

Synthetic Methodologies: A Comparative Overview

Several synthetic routes to this compound and its precursor, (S)-3-hydroxytetrahydrofuran, have been developed since its initial discovery. These methods primarily fall into three categories: synthesis from chiral substrates, chemoenzymatic synthesis, and asymmetric synthesis using chiral catalysts.

Synthesis from Chiral Substrates

The most common and industrially applied method for synthesizing (S)-3-hydroxytetrahydrofuran is from the chiral starting material, L-malic acid.[5][6][7][8] This multi-step process generally involves:

-

Esterification: The carboxylic acid groups of L-malic acid are esterified, typically with methanol or ethanol, to form the corresponding dialkyl malate.[5][6]

-

Reduction: The ester groups are then reduced to alcohols to yield (S)-1,2,4-butanetriol. While early methods used lithium aluminum hydride, modern industrial processes favor safer and more cost-effective reducing agents like sodium borohydride in the presence of a Lewis acid such as lithium chloride.[5]

-

Cyclization: The resulting triol undergoes acid-catalyzed cyclization to form (S)-3-hydroxytetrahydrofuran. p-Toluenesulfonic acid (PTSA) is a commonly used catalyst for this step, which is typically carried out at elevated temperatures.[5][9]

The following table summarizes quantitative data from various patented processes for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | L-malic acid | L-malic acid | L-malic acid |

| Esterification Reagents | Methanol, Thionyl chloride | Methanol, Sulfuric acid | Ethanol, Thionyl chloride |

| Esterification Yield | 93% | 85.2% | 84.1% |

| Reduction Reagents | Potassium borohydride, Lithium chloride | Sodium borohydride | Sodium borohydride |

| Cyclization Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid | p-Toluenesulfonic acid |

| Overall Yield | ~39-43% (two steps) | High | High |

| Purity | Not specified | 98.9% | 99.0% |

| Reference | [5] | [6] | [6] |

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an alternative route to enantiomerically pure 3-hydroxytetrahydrofurans. These processes often involve the stereoselective reduction of a prochiral ketone, dihydro-3(2H)-furanone, using an alcohol dehydrogenase.[10] In one study, an alcohol dehydrogenase from Aromatoleum aromaticum was used to catalyze the asymmetric reduction of dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran with high conversion and enantiomeric excess.[10] Another approach involves the kinetic resolution of racemic 3-hydroxytetrahydrofuran derivatives through lipase-mediated esterification.[11]

| Parameter | Chemoenzymatic Method |

| Substrate | Dihydro-3(2H)-furanone |

| Enzyme | Alcohol dehydrogenase (PED) |

| Conversion | >99% |

| Isolated Yield | 74.7% |

| Enantiomeric Excess (ee) | 90% |

| Reference | [10] |

Asymmetric Synthesis with Chiral Catalysts

The use of chiral catalysts to induce enantioselectivity in the synthesis of (S)-3-hydroxytetrahydrofuran represents a powerful and elegant approach. One notable method is the asymmetric hydroboration of 2,3-dihydrofuran using a chiral boron catalyst, which can achieve high yields and excellent enantiomeric excess.[3] This method offers a direct route to the chiral alcohol with the potential for industrial application.[3]

| Parameter | Asymmetric Catalysis |

| Substrate | 2,3-Dihydrofuran |

| Catalyst System | Chiral boron catalyst |

| Yield | 92% |

| Enantiomeric Excess (ee) | 100% |

| Reference | [3] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid, based on procedures outlined in the patent literature.

Protocol 1: Synthesis of Dimethyl L-malate

-

To a reaction vessel containing 90 mL of methanol, add 30 g (0.224 mol) of L-malic acid and cool the mixture to -10°C.

-

Slowly add 39 mL (0.55 mol) of thionyl chloride dropwise over 1.5 hours, maintaining the temperature below 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Heat the mixture to reflux for 1 hour.

-

Remove the solvent by vacuum concentration.

-

Add 125 mL of a 20% sodium carbonate solution to neutralize the mixture to a pH of 7.

-

Extract the aqueous layer three times with 100 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil (Yield: 93%).[5]

Protocol 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

-

Dissolve 32.4 g (0.2 mol) of dimethyl L-malate in 100 mL of methanol.

-

Add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride to the solution.

-

Heat the mixture to reflux.

-

Add 4.24 g (0.08 mol) of potassium borohydride in five portions every 20 minutes.

-

Continue to reflux for 3 hours after the final addition.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove solids.

-

Adjust the pH of the filtrate to 3 with sulfuric acid to precipitate inorganic salts.

-

Filter the mixture again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.[5]

Protocol 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

-

To the crude (S)-1,2,4-butanetriol from the previous step, add 2 g (0.01 mol) of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to dissolve the catalyst and then increase the temperature to 200°C.

-

Collect the product by vacuum distillation (87°C / 22 mmHg) to yield (S)-3-hydroxytetrahydrofuran as a yellow oil (Two-step yield from dimethyl L-malate: 43%).[5]

Application in Drug Development: Synthesis of Amprenavir

(S)-3-hydroxytetrahydrofuran is a key chiral building block in the synthesis of the HIV-1 protease inhibitor, Amprenavir.[7][12] The synthesis involves the activation of the hydroxyl group of (S)-3-hydroxytetrahydrofuran, often by forming an N-hydroxysuccinimidyl carbonate, which is then reacted with the amine of the core amino alcohol structure of the drug molecule.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SYNTHESIS OF ENANTIOMERICALLY PURE (S)-(+)-3-HYDROXYTETRAHYDROFURAN AND ITS R-ENANTIOMER FROM MALIC OR TARTARIC ACID | Semantic Scholar [semanticscholar.org]

- 3. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 4. WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 7. New approaches to the industrial synthesis of HIV protease inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 9. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. Enzymatic synthesis of (S)-3-hydroxytetrahydrofuran [swxzz.com]

- 11. DSpace [cora.ucc.ie]

- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(Tetrahydrofuran-3-yl)methanol, a versatile and valuable chiral building block, plays a pivotal role in the synthesis of complex pharmaceutical agents. Its unique structural features, including a stereodefined hydroxyl group and a stable tetrahydrofuran ring, make it an indispensable component in the construction of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, applications in drug discovery, and detailed experimental protocols for its utilization.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 198.6 °C at 760 mmHg[1] |

| Density | 1.061 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.456[2] |

| Optical Rotation ([α]²⁰/D) | Not available for this compound. For the closely related (S)-(+)-3-Hydroxytetrahydrofuran: +17.5° (c = 2.4 in methanol) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Miscible |

| Methanol | Miscible |

| Ethanol | Miscible |

| Tetrahydrofuran (THF) | Miscible |

| Dichloromethane (DCM) | Miscible |

| Toluene | Soluble |

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the protons of the tetrahydrofuran ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in this compound.

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. C-O stretching vibrations of the ether and alcohol functionalities are typically observed in the 1150-1050 cm⁻¹ region.

MS (Mass Spectrometry): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 102.13, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a hydroxymethyl radical or other small neutral molecules.

Applications in Drug Discovery: A Chiral Building Block for Key Pharmaceuticals

The paramount importance of this compound lies in its role as a chiral synthon for the introduction of the (S)-tetrahydrofuran-3-yloxy moiety into drug molecules. This structural motif is found in several clinically significant drugs, where the specific stereochemistry is crucial for their therapeutic activity.

Afatinib: An Irreversible Tyrosine Kinase Inhibitor

Afatinib is a potent and irreversible inhibitor of the ErbB family of tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC). The (S)-tetrahydrofuran-3-yloxy group at the 7-position of the quinazoline core is a key structural feature that contributes to the drug's binding affinity and overall efficacy.

Afatinib exerts its therapeutic effect by blocking the signaling pathways mediated by the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Afatinib covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, thereby irreversibly inhibiting its kinase activity and blocking these oncogenic signals.

Amprenavir and Darunavir: Potent HIV Protease Inhibitors

Amprenavir and its successor, Darunavir, are critical components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Both drugs are potent inhibitors of the HIV protease enzyme, which is essential for the maturation of infectious virions. The (S)-tetrahydrofuran-3-yl moiety in Amprenavir and the bis-tetrahydrofuranyl group in Darunavir play a crucial role in binding to the active site of the protease, enhancing their inhibitory activity.

The HIV protease is a homodimeric aspartyl protease that cleaves the viral Gag and Gag-Pol polyproteins into functional proteins and enzymes. This cleavage is a critical step in the viral life cycle, enabling the assembly of mature, infectious virus particles. HIV protease inhibitors, such as Amprenavir and Darunavir, are designed to mimic the transition state of the peptide substrates of the protease. They bind tightly to the active site of the enzyme, preventing the cleavage of the polyproteins and thus halting the production of new infectious virions.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis of key intermediates and the incorporation of the (S)-tetrahydrofuran-3-yloxy moiety.

Synthesis of (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acetamide